molecular formula C10H7NO4 B1178618 photosan III CAS No. 136219-06-2

photosan III

Cat. No.: B1178618
CAS No.: 136219-06-2
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Description

Contextualization within Photosensitizer Chemistry and Applications Research

The field of photosensitizer research for biomedical applications is often categorized by "generations" of compounds, each developed to improve upon the last. The first generation consists primarily of hematoporphyrin (B191378) and its derivatives (HPD), such as Photofrin® and Photosan III. frontiersin.orgnih.gov These agents were pivotal in establishing the clinical viability of photodynamic therapy. frontiersin.orgnih.gov However, first-generation photosensitizers are characterized as complex, variable mixtures and possess relatively weak light absorption in the therapeutic window of tissue optics. nih.govspiedigitallibrary.org

These limitations spurred the development of second-generation photosensitizers, a class that includes phthalocyanines, chlorins, and bacteriochlorins. frontiersin.org These compounds are typically single, pure substances designed to have strong absorption bands at longer wavelengths (650–800 nm), where light can penetrate deeper into tissue. nih.gov They also generally exhibit a higher quantum yield for the production of cytotoxic reactive oxygen species. spiedigitallibrary.org The evolution from first to second-generation agents represents a significant trajectory in photosensitizer chemistry, moving from complex natural derivatives to structurally pure, synthetic molecules with optimized photophysical properties.

Table 1: Comparison of First and Second-Generation Photosensitizers

CharacteristicFirst-Generation Photosensitizers (e.g., this compound)Second-Generation Photosensitizers (e.g., Phthalocyanines)
CompositionComplex mixture of monomers, dimers, and oligomers. nih.govspiedigitallibrary.orgTypically a single, pure chemical compound. spiedigitallibrary.org
SourceDerived from hematoporphyrin, which is prepared from hemin. nih.govOften fully synthetic macrocycles. researchgate.net
Absorption Wavelength (λmax)Weaker absorption in the red region of the spectrum (~630 nm). nih.govthno.orgStrong absorption at longer wavelengths (650-800 nm). nih.govthno.org
Molar Extinction CoefficientRelatively low. researchgate.netHigh, often orders of magnitude stronger than first-generation agents. researchgate.netthno.org

Historical Trajectory of this compound in Scientific Investigation

The scientific foundation for photodynamic action was laid in the early 1900s with the observation that certain dyes could sensitize microorganisms to light, leading to cell death in the presence of oxygen. nih.govmagicray.ru The application of this principle to cancer therapy began to take shape in the mid-20th century, following reports that porphyrin compounds selectively accumulate in tumors. wikipedia.orgnih.gov

A major advancement was the development of hematoporphyrin derivative (HPD) in the 1960s, a material that showed enhanced tumor localization and photosensitizing effects compared to earlier hematoporphyrin preparations. wikipedia.orgmagicray.ru this compound emerged from this line of research as a first-generation HPD photosensitizer. spiedigitallibrary.orghoriba.com Throughout the late 20th century, this compound was utilized in numerous preclinical and scientific investigations. For instance, studies in the 1990s focused on developing methods for its determination in plasma and its use in experimental models of rheumatoid arthritis. spiedigitallibrary.org It was also investigated for its potential in tumor imaging when labeled with radioisotopes like Technetium-99m, leveraging the compound's preferential uptake in neoplastic tissues. spiedigitallibrary.org The collective research on HPD agents like this compound was crucial for demonstrating the proof-of-concept for PDT and led to the first regulatory approvals of this therapeutic modality in the 1990s. wikipedia.orgfrontiersin.org

Structural Classification and General Characteristics Relevant to Research Applications

This compound is classified as a hematoporphyrin derivative (HPD). spiedigitallibrary.orghoriba.com It is not a single chemical entity but rather a complex and variable mixture of porphyrin-based molecules. spiedigitallibrary.org These mixtures are derived from hematoporphyrin, which itself is prepared from hemin, the iron-containing component of hemoglobin. nih.gov The "derivative" preparation involves treating hematoporphyrin with acids, which results in the formation of monomers, as well as ether- and ester-linked dimers and higher oligomers of hematoporphyrin. nih.gov It is the oligomeric fraction that is believed to be the most active component for photosensitization.

The core structure is the porphyrin macrocycle, a large heterocyclic ring system. For research applications, the key characteristic of these compounds is their ability to absorb light—typically in the violet and, more weakly, in the red part of the spectrum—and subsequently populate an excited triplet state. mdpi.com This long-lived triplet state allows the photosensitizer to transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen, a process known as a Type II photochemical mechanism. spiedigitallibrary.orgnih.gov

As research sought to overcome the limitations of HPDs, phthalocyanines emerged as a highly promising class of second-generation photosensitizers. spiedigitallibrary.org Structurally, phthalocyanines are synthetic analogues of porphyrins, featuring a similar tetrapyrrolic macrocycle but with nitrogen atoms bridging the isoindole subunits and fused benzene (B151609) rings. d-nb.info This structure gives them an intense absorption band at longer wavelengths (typically >670 nm) in the red and near-infrared region, which is highly advantageous for photomedicine as light at these wavelengths penetrates tissue more effectively. researchgate.netthno.org

The chemical versatility of the phthalocyanine (B1677752) structure allows for extensive modification to fine-tune its properties. d-nb.info Key areas of modification include:

The Central Metal Ion: The photophysical properties of a phthalocyanine are strongly influenced by the central chelated metal ion. Diamagnetic metals such as Zinc (Zn²⁺) and Aluminum (Al³⁺) are often used as they promote high triplet state yields and long triplet lifetimes, which are crucial for efficient singlet oxygen generation. researchgate.netd-nb.info

Peripheral Substituents: Attaching functional groups, such as sulfonate (SO₃⁻) groups, to the periphery of the macrocycle can dramatically increase water solubility, which is a significant challenge for the parent phthalocyanine compounds. spiedigitallibrary.org The degree and position of sulfonation have been shown in research studies to directly impact photodynamic efficiency. nih.gov

Research into phthalocyanine derivatives has demonstrated their high quantum yields for singlet oxygen production. The quantum yield (ΦΔ) is a measure of the efficiency of this process, defined as the number of singlet oxygen molecules generated per photon absorbed. ucf.edukuleuven.be Studies have shown that phthalocyanine derivatives can have significantly higher quantum yields compared to first-generation agents, making them more potent photosensitizers. nih.gov

Table 2: Selected Research Findings on Photophysical Properties of Phthalocyanine Derivatives

CompoundAbsorption Max (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference Compound / Notes
Photofrin®~630Relatively lowFirst-generation HPD for comparison. thno.orgresearchgate.net
Sulfonated Aluminum Phthalocyanine (AlPcS)~6750.34 - 0.56 (Varies with sulfonation)Well-studied second-generation photosensitizer. d-nb.inforesearchgate.net
Zinc Phthalocyanine (ZnPc)~6700.49 - 0.93 (Varies with solvent/substituents)Parent compound is hydrophobic; derivatives improve solubility. d-nb.info
t-butyl-substituted ClAl-PhthalocyanineNot specifiedHighNoted for high photodynamic activity in preclinical studies. nih.gov
Silicon Phthalocyanine (SiPc) derivatives~710Not specifiedShows significant red-shift in absorption. d-nb.info

Properties

CAS No.

136219-06-2

Molecular Formula

C10H7NO4

Synonyms

photosan III

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Experimental Pursuits

Laboratory-Scale Synthesis Pathways of Sulfonated Aluminum Phthalocyanines

The synthesis of sulfonated aluminum phthalocyanines (AlPcSₙ), a class of photosensitizers studied for their photodynamic properties, can be broadly categorized into two primary laboratory-scale methods: the direct sulfonation of a pre-formed phthalocyanine (B1677752) ring and the synthesis from already sulfonated precursors. google.comgoogle.comgoogle.com

The first method involves the sulfonation of an unsulfonated aluminum phthalocyanine. This is typically achieved by reacting the aluminum phthalocyanine complex with a strong sulfonating agent like oleum (fuming sulfuric acid) or chlorosulfonic acid. google.comgoogle.com When chlorosulfonic acid is used, the initial product is a phthalocyanine sulfochloride, which is subsequently hydrolyzed to yield the final sulfonic acid groups. google.comgoogle.com The degree of sulfonation, meaning the average number of sulfonate groups per molecule, can be controlled by adjusting reaction conditions such as temperature and time.

The second major pathway involves synthesizing the phthalocyanine macrocycle from reactants that already contain the sulfonate moiety. google.com A common precursor for this method is a 4-sulfophthalic acid compound. google.comnih.gov In this approach, the sulfonated phthalic acid derivative is reacted with a metal salt (e.g., an aluminum salt), a nitrogen source like urea, and typically a catalyst, at high temperatures. google.comnih.gov This method offers the advantage of producing a sulfonated phthalocyanine directly, potentially allowing for more precise control over the positioning of the sulfonate groups.

Synthesis PathwayKey ReagentsDescription
Post-Synthesis Sulfonation Aluminum Phthalocyanine, Oleum or Chlorosulfonic AcidA pre-formed phthalocyanine macrocycle is reacted with a strong sulfonating agent to add sulfonic acid groups. The degree of sulfonation can be controlled by reaction conditions. google.comgoogle.com
Synthesis from Sulfonated Precursors 4-Sulfophthalic Acid, Aluminum Salt, Urea, CatalystThe phthalocyanine ring is constructed from reactants that already possess sulfonate groups, leading directly to the sulfonated product. google.comnih.gov

Derivatization Strategies for Enhanced Research Probes

The modification of photosensitizers like porphyrins and phthalocyanines through derivatization is a key strategy for developing advanced research probes. These chemical modifications aim to enhance properties such as solubility, cellular uptake, and targeting specificity. For instance, the degree of sulfonation on aluminum phthalocyanines directly impacts their aggregation tendency and phototoxic effect, with different levels of sulfonation leading to varied efficiencies in cell inactivation. nih.govnih.gov

Derivatization can involve the conjugation of the photosensitizer to other molecules. Porphyrin-Schiff base conjugates have been synthesized by condensing a porphyrin macrocycle with an aldehyde-containing molecule to introduce specific functional groups, such as amino groups that can carry a positive charge in aqueous media. researchgate.net Such modifications can influence the molecule's interaction with biological structures and its utility as a research tool. The goal of these strategies is to improve the effectiveness and selectivity of the photosensitizer for its intended application in experimental models. researchgate.net

Radiochemical Synthesis for In Vivo Tracer Studies (e.g., (99m)Tc-labeling for biodistribution in animal models)

For in vivo biodistribution and imaging studies, photosensitizers can be labeled with a radionuclide to function as tracers. A notable example is the radiolabeling of Photosan-3, a hematoporphyrin (B191378) derivative, with Technetium-99m (⁹⁹ᵐTc). nih.goviaea.org A quick and reproducible method has been developed for this purpose, which is crucial for routine experimental use. nih.goviaea.org

The synthesis involves the use of ⁹⁹ᵐTc-pertechnetate, which directly labels the Photosan-3 molecule without the need for a preliminary reduction step for the technetium. nih.gov This simplified procedure enhances labeling efficiency to over 90% and improves reproducibility. nih.goviaea.org A significant advantage of this method is the reduction in handling time, which consequently minimizes radiation exposure for the research personnel. nih.gov The use of commercially available Photosan-3 also reduces the batch-to-batch variability that can occur with in-situ synthesis of hematoporphyrin derivatives. nih.goviaea.org The resulting radiotracer, ⁹⁹ᵐTc-Photosan-3, allows for the non-invasive tracking of the compound's distribution in animal models, confirming its preferential uptake in neoplastic tissues. nih.goviaea.org

Radiochemical Purity and Stability Assessment for Research Applications

The utility of a radiolabeled tracer in research is critically dependent on its radiochemical purity and stability. For ⁹⁹ᵐTc-Photosan-3, these parameters have been rigorously evaluated to ensure the reliability of experimental data. nih.goviaea.org

Radiochemical purity is assessed to confirm that the radionuclide (⁹⁹ᵐTc) is successfully attached to the target molecule (Photosan-3) and to quantify any unbound or impurity forms. sums.ac.irijrr.com Techniques such as instant thin-layer chromatography (ITLC) are often employed for this purpose. researchgate.net For ⁹⁹ᵐTc-Photosan-3, the labeling efficiency, a direct measure of radiochemical purity immediately after synthesis, was demonstrated to be greater than 90%. nih.goviaea.org

Stability studies are conducted to ensure that the radiolabeled complex remains intact over time, both in vitro and in vivo. The stability of ⁹⁹ᵐTc-Photosan-3 is evaluated under various conditions, including in human serum, to simulate its behavior in a biological environment. nih.govresearchgate.net Research has shown that similar ⁹⁹ᵐTc-labeled photosensitizers remain stable in human serum for up to 24 hours. researchgate.net This high stability is essential for biodistribution studies, as it ensures that the detected radioactivity corresponds to the location of the intact tracer and not a dissociated form of the radionuclide. nih.govnih.gov

ParameterMethod/FindingSignificance for Research
Radiochemical Purity Labeling efficiency of >90% achieved using a direct method with ⁹⁹ᵐTc-pertechnetate. nih.goviaea.orgEnsures that the vast majority of the radioactivity is associated with the Photosan-3 molecule, providing accurate tracking data.
Stability The radiolabeled complex is stable, which is critical for tracking its distribution over time in biological systems. nih.goviaea.orgresearchgate.netGuarantees that the tracer remains intact during the course of the experiment, allowing for reliable measurement of its accumulation in target tissues.

Photophysical Properties and Spectroscopic Characterization

Absorption and Emission Spectroscopy of Photosan III

Spectroscopic techniques, particularly ultraviolet-visible (UV-Vis) absorption and fluorescence and phosphorescence emission spectroscopy, are fundamental in characterizing the electronic transitions and excited states of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis absorption spectroscopy provides information about the wavelengths of light that a molecule absorbs and the intensity of that absorption. This is related to the electronic structure of the molecule and the energy differences between its ground and excited states. While the general principle of UV-Vis absorption for photosensitizers involves electronic excitation savemyexams.comuzh.chsaint-gobain-glass.co.ukedinst.com, specific detailed UV-Vis absorption characteristics, such as precise absorption maxima (λmax) and molar extinction coefficients, for this compound were not found in the consulted sources. Photosensitizers typically exhibit absorption bands in the visible light region, which is advantageous for applications like photodynamic therapy where tissue penetration by light is desired core.ac.uk.

Fluorescence Emission Profiles and Quantum Yields

Fluorescence is a form of photoluminescence where a molecule in an excited singlet state returns to its ground singlet state by emitting a photon renishaw.comuomus.edu.iqhoriba.com. The fluorescence emission profile describes the wavelengths of light emitted, while the fluorescence quantum yield (ΦF) quantifies the efficiency of this process, representing the ratio of photons emitted as fluorescence to the number of photons absorbed savemyexams.comedinst.comhoriba.comazom.comcuni.czresearchgate.net. A higher fluorescence quantum yield indicates a greater probability of radiative decay from the excited singlet state compared to non-radiative pathways azom.com. Specific fluorescence emission profiles (emission maxima) and quantum yield values for this compound were not available in the consulted sources. The fluorescence quantum yield can be influenced by various factors, including the molecular structure and the surrounding environment azom.comresearchgate.netbjraylight.com.

Phosphorescence Spectroscopy and Triplet State Characterization

Phosphorescence is another form of photoluminescence that involves a transition from an excited triplet state to the ground singlet state renishaw.comuomus.edu.iqhoriba.com. This transition is spin-forbidden, making phosphorescence typically much slower and longer-lived than fluorescence renishaw.comuomus.edu.iqhoriba.com. Phosphorescence spectroscopy can provide insights into the energy and lifetime of the triplet state uomus.edu.iqazom.com. The triplet state is particularly important for photosensitizers as it is often the state from which energy is transferred to molecular oxygen to generate singlet oxygen uomus.edu.iqazom.comnsf.gov. Detailed phosphorescence spectra and specific triplet state characteristics for this compound were not found in the provided information.

Excited State Dynamics and Energy Transfer Processes

Following light absorption, a photosensitizer undergoes various photophysical processes, including intersystem crossing and energy transfer, which are critical for its function.

Intersystem Crossing Efficiency

Intersystem crossing (ISC) is a non-radiative process where a molecule transitions from a singlet excited state to a triplet excited state uomus.edu.iqhoriba.comwikipedia.orgresearchgate.net. The efficiency of intersystem crossing (ΦISC) is the probability of this transition occurring. A high intersystem crossing efficiency is desirable for photosensitizers that operate via a Type II mechanism, which involves energy transfer from the triplet state to oxygen cuni.cznsf.govmdpi.com. This process populates the triplet state, which is longer-lived than the singlet state and thus has a higher probability of interacting with other molecules uomus.edu.iqazom.comnsf.gov. Specific data on the intersystem crossing efficiency of this compound was not found in the consulted literature.

Singlet Oxygen Quantum Yield Determination

Influence of Environmental Factors on Photophysical Parameters

The photophysical properties of this compound, including absorption and emission characteristics, are known to be influenced by the surrounding environment. This includes the polarity and composition of the solvent, as well as the tendency of the molecule to form aggregates, particularly in aqueous solutions dntb.gov.uacapes.gov.br. Understanding these environmental effects is crucial for optimizing its application in various contexts.

Solvent Effects on Optical Properties

The optical properties of this compound can be affected by the solvent due to interactions between the photosensitizer molecule and the solvent molecules. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which can alter the energy levels of the photosensitizer and thus shift its absorption and emission spectra orientjchem.orgrsc.org. Changes in solvent polarity, for instance, can lead to solvatochromism, where the absorption or emission maxima shift to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths orientjchem.org. The extent and direction of these shifts depend on the nature of the electronic transition involved and how the solvent interacts differently with the ground and excited states of this compound researchgate.netnih.gov.

Aggregation Behavior in Aqueous Solutions

This compound, like many porphyrin-based photosensitizers, exhibits a tendency to aggregate in aqueous solutions dntb.gov.uacapes.gov.br. Aggregation can significantly alter the photophysical properties of a compound compared to its monomeric form spiedigitallibrary.orgnih.gov. The formation of aggregates can lead to changes in absorption spectra, often resulting in broadened bands and shifts in maxima due to exciton (B1674681) coupling between the aggregated molecules spiedigitallibrary.orgrsc.org. These aggregates can be of different types, such as H-aggregates (characterized by a blue shift in the absorption band) or J-aggregates (characterized by a red shift and sharpening of the absorption band) rsc.org.

Photochemical Mechanisms and Reactive Oxygen Species Ros Generation

Type I Photoreactions: Free Radical Formation

Type I photoreactions involve electron transfer or hydrogen atom abstraction between the excited photosensitizer and a substrate, leading to the formation of free radicals. nih.govnih.govbeilstein-journals.org Specifically, the triplet-state photosensitizer can undergo a one-electron reduction to form a photosensitizer radical anion. nih.gov This radical anion can then transfer an electron to molecular oxygen, producing the superoxide (B77818) anion radical (O₂•⁻). nih.govnih.gov Further reactions involving O₂•⁻ can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.govnih.gov The efficiency of Type I reactions is influenced by factors such as the type of photosensitizer, oxygen concentration, and the presence of suitable substrates. nih.govnih.gov While the search results discuss Type I reactions in general and mention the formation of various radicals, specific detailed findings on Photosan III's participation solely in Type I reactions and the resulting free radical species were not extensively provided.

Type II Photoreactions: Singlet Oxygen Production

Type II photoreactions are the predominant mechanism for many photosensitizers, including hematoporphyrin (B191378) derivatives like this compound, and involve the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). mdpi.comnih.govnih.govhoriba.com This energy transfer results in the formation of excited-state singlet oxygen (¹O₂), a highly reactive species. mdpi.comnih.govhoriba.com ¹O₂ is considered a key cytotoxic species responsible for oxidative damage to biomolecules and cells in photodynamic processes. mdpi.comwikipedia.orghoriba.com The production of ¹O₂ by a photosensitizer is a crucial parameter in evaluating its efficiency. mdpi.comnih.govkuleuven.be

Quantification of Singlet Oxygen Generation

The efficiency of singlet oxygen production by a photosensitizer is typically quantified by its singlet oxygen quantum yield (ΦΔ). nih.govkuleuven.be ΦΔ represents the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. nih.govkuleuven.be Various methods are available for measuring ΦΔ, including direct detection of the characteristic near-infrared phosphorescence emitted by ¹O₂ at approximately 1270 nm and indirect methods using chemical acceptors that react specifically with ¹O₂. nih.govkuleuven.benist.govnsf.gov Time-resolved observation of ¹O₂ phosphorescence is considered a reliable method for determining ΦΔ. nih.gov While the general principles of quantifying singlet oxygen generation are described, specific experimental data or ΦΔ values for this compound were not found in the provided search results.

Photodegradation and Phototransformation Pathways in Solution

Photosensitizers, including this compound, can undergo photodegradation or phototransformation upon illumination, which is an irreversible process that can alter their spectroscopic properties and potentially reduce their efficacy. researchgate.netresearchgate.netnih.govcore.ac.uk This process can occur through various pathways and is influenced by several factors. nih.govveeprho.comuc.pt

Influence of Light Parameters on Photodegradation Kinetics

The kinetics of photodegradation of photosensitizers in solution are influenced by light parameters such as illumination time, light intensity (fluence rate), and wavelength. researchgate.netnih.govresearchgate.net Higher light intensity can lead to faster photoproduct formation and subsequent photodegradation. researchgate.net Different wavelengths of light can also have varying effects on the degradation rate. nih.govresearchgate.net Studies on hematoporphyrin derivatives, including this compound, have shown that the rate of phototransformation can be monitored by changes in fluorescence amplitude or absorbance over illumination time. researchgate.netresearchgate.net The phototransformation rate can be characterized by a photostability parameter, which normalizes the rate of decay by the absorption cross-section. researchgate.net Research indicates that the susceptibility to phototransformation can vary among different hematoporphyrin derivatives, with Photosan being more susceptible compared to Photofrin and Photogem in one study. researchgate.net This difference might be attributed to factors such as the proportion of aggregates in solution, which can inhibit the photo-oxidative processes leading to singlet oxygen formation and thus influence photodegradation. researchgate.net

Identification of Photoproducts and Their Spectroscopic Signatures

Photodegradation of porphyrin-based photosensitizers, including hematoporphyrin derivatives, can lead to the formation of photoproducts with distinct spectroscopic signatures. researchgate.netcore.ac.ukresearchgate.net These photoproducts can exhibit new absorption and fluorescence bands. researchgate.netnih.govresearchgate.net For instance, photobleaching of hematoporphyrin-type sensitizers can be accompanied by the formation of photoproducts with a new fluorescence band around 640-650 nm and increased light absorption in the red spectral region at 640 nm. researchgate.net Studies involving Photosan-3 have similarly observed the formation of red-absorbing products after irradiation in aqueous solution. core.ac.uk These photoproducts have been identified as porphyrin, chlorin, and bacteriochlorin (B1244331) type molecules. core.ac.uk The formation of these red-absorbing products may be favored by the presence of certain molecular structures, and a mechanism involving light-induced reduction of porphyrins has been suggested. core.ac.uk Spectroscopic techniques, such as UV-Vis spectrophotometry and fluorescence spectroscopy, are employed to monitor the changes in the photosensitizer's spectrum and identify the formation of photoproducts during illumination. researchgate.netnih.govresearchgate.netresearchgate.netscribd.com The appearance of new absorption bands within the specific absorption spectra of the photosensitizer can indicate photodegradation and/or photoproduct formation. nih.gov

Cellular and Subcellular Mechanistic Investigations in Vitro and Ex Vivo Models

Cellular Uptake Mechanisms in Cultured Cells

The efficacy of a photosensitizer is critically dependent on its ability to be internalized and accumulated by target cells. Research on Photosan III has explored the dynamics of this uptake, focusing on its relationship with both time and concentration.

Studies conducted on bladder carcinoma cells have demonstrated that the cellular uptake of this compound is a time-dependent process. nih.gov A direct and positive correlation has been observed between the duration of incubation and the intracellular concentration of the photosensitizer. nih.gov This suggests that as the exposure time increases, more of the compound is transported into the cells, likely reaching a saturation point after an extended period. This kinetic profile is a crucial factor in determining the optimal window for light activation following administration of the photosensitizer. Research has consistently shown that for various photosensitizers and cell lines, cellular uptake increases proportionally with the incubation time until a plateau is reached. dovepress.com

Table 1: Time-Dependent Uptake of this compound
Cell Line StudiedObservationImplication
Bladder Carcinoma CellsA good correlation exists between the incubation time and the measured intracellular concentration of this compound. nih.govLonger incubation periods lead to higher accumulation of the photosensitizer within target cells, enhancing potential photodynamic efficacy.
Normal Bladder CellsLower uptake observed at all incubation times compared to tumor cells. nih.govThis compound shows a degree of selectivity for neoplastic cells, a desirable characteristic for a photosensitizer.

The internalization of photosensitizers is typically a concentration-dependent phenomenon, where higher extracellular concentrations lead to increased intracellular accumulation up to a certain threshold. dovepress.comnih.govresearchgate.net While specific quantitative studies detailing the concentration-dependent uptake kinetics of this compound are not extensively detailed in the provided search results, the general principle is fundamental to photodynamic therapy (PDT). The amount of photosensitizer accumulated within the cell directly influences the extent of cytotoxic reactive oxygen species (ROS) that can be generated upon light exposure. Studies on other photosensitizers confirm that increasing the concentration generally enhances cellular uptake and subsequent phototoxicity, provided that the photosensitizer itself does not exhibit significant dark toxicity at higher concentrations. dovepress.comnih.gov

Subcellular Localization and Accumulation Patterns

The specific organelles where a photosensitizer accumulates are the primary sites of photodamage upon light activation. The resulting pattern of cellular destruction is therefore dictated by this subcellular localization. Fluorescence microscopy is a key technique used to visualize the distribution of photosensitizers within different cellular compartments. nih.govnih.govaddgene.orgaddgene.org

Research has identified mitochondria as a primary target for this compound-induced photodamage. nih.gov Electron microscopy of bladder carcinoma cells treated with this compound and subsequently irradiated revealed significant changes to mitochondrial structure. nih.gov This indicates a pronounced mitochondrial tropism, which is significant because mitochondria are central to cellular metabolism and the regulation of apoptosis (programmed cell death). nih.gov Damage to mitochondria can disrupt cellular energy production and release pro-apoptotic factors like cytochrome c, initiating a cell death cascade. youtube.com

While direct evidence for lysosomal localization of this compound is not specified in the provided results, many photosensitizing agents are known to be taken up via endocytosis and initially accumulate in lysosomes. nih.gov Damage to lysosomal membranes can release hydrolytic enzymes into the cytoplasm, contributing to cellular demise.

Following PDT with this compound, damage has also been noted in the cytoplasm of treated cells. nih.gov While not a discrete organelle, the cytoplasm contains various structures, and damage here suggests a diffuse distribution of the photosensitizer or the secondary effects of ROS generated from primary targets like the mitochondria. Minor effects have also been detected at the cell membrane of normal bladder cells, with more marked changes observed in tumor cells, suggesting some interaction with the plasma membrane. nih.gov The endoplasmic reticulum, another critical organelle involved in protein and lipid synthesis, can also be a target for some photosensitizers, but specific localization of this compound in this compartment is not detailed in the available research.

Table 2: Subcellular Localization and Sites of Damage for this compound
Organelle/CompartmentObservationMethod of Detection
Mitochondria Primary site of damage. Observed dissolution of cristae, marked changes in shape, and complete destruction 24 hours post-PDT. nih.govElectron Microscopy nih.gov
Cytoplasm Numerous vacuoles observed post-PDT. nih.govElectron Microscopy nih.gov
Plasma Membrane Minor effects detected on normal cells; more significant changes on tumor cells. nih.govPhase-Contrast Microscopy nih.gov

Photosensitized Cellular Responses to Light Activation

The ultimate goal of PDT is to induce cell death in the target tissue. Upon activation by light of a specific wavelength, this compound transfers energy to molecular oxygen, generating highly cytotoxic ROS. These ROS have a very short lifespan and a limited radius of action, causing damage primarily in the immediate vicinity of the photosensitizer's location.

The cellular response to this photodamage can manifest as either apoptosis or necrosis. nih.gov

Apoptosis , or programmed cell death, is a controlled process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies without inducing a significant inflammatory response. youtube.com Damage to mitochondria, as observed with this compound, is a classic trigger for the intrinsic apoptotic pathway. youtube.com

Necrosis is a form of cell death resulting from acute injury, characterized by cell swelling and the rupture of the plasma membrane, which releases cellular contents and can trigger inflammation. nih.govcellsignal.com

In vitro studies with this compound on bladder carcinoma cells have documented the morphological consequences of light activation. Following PDT, treated cells exhibit severe changes, including the dissolution and eventual destruction of mitochondrial cristae. nih.gov Twenty-four hours after treatment, the number of mitochondria is decreased, and the cytoplasm is filled with numerous vacuoles. nih.gov These observations of profound organelle destruction are consistent with the induction of one or both of these cell death pathways, leading to the effective elimination of the cancer cells. nih.gov The specific pathway activated can depend on factors such as the photosensitizer dose, light dose, and the cell type.

Reactive Oxygen Species Mediated Cellular Damage

The primary mechanism of action for this compound in photodynamic therapy (PDT) is the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength. researchgate.net These highly reactive molecules, including singlet oxygen and various free radicals, induce cellular damage by oxidizing essential biomolecules such as lipids, proteins, and nucleic acids. nih.govsemanticscholar.org This oxidative stress disrupts cellular homeostasis and triggers a cascade of events leading to cell death. researchgate.net

The production of ROS is a critical factor in the efficacy of PDT. Studies have shown that the amount of ROS generated can be influenced by factors such as the concentration of the photosensitizer and the intensity of the light source. cas.cz For instance, in vitro studies with other photosensitizers have demonstrated a direct correlation between the light dose and the quantity of ROS produced within cancer cells. cas.cz

Induction of Regulated Cell Death Pathways (e.g., Apoptosis, Necrosis, Autophagy)

The cellular damage instigated by this compound-mediated PDT can culminate in various forms of regulated cell death, including apoptosis, necrosis, and autophagy. The predominant pathway is often dependent on the cell type, the subcellular localization of the photosensitizer, and the treatment conditions. nih.gov

Apoptosis , or programmed cell death, is a common outcome of PDT and is characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. youtube.com While direct studies on this compound are limited, research on the closely related hematoporphyrin (B191378) derivative (HpD) has shown that PDT can induce apoptosis in cancer cells. nih.gov This process is often mediated by the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of enzymes called caspases that execute the cell death program. nih.gov

Necrosis is a form of cell death that is typically associated with overwhelming cellular damage and loss of membrane integrity, leading to the release of cellular contents and inflammation. researchgate.net PDT can induce necrosis, particularly at high light or photosensitizer doses, which cause rapid and extensive damage that bypasses the more controlled apoptotic pathways. researchgate.net

Autophagy is a cellular self-digestion process that can have a dual role in cancer therapy. It can act as a survival mechanism by removing damaged organelles and proteins, but it can also lead to autophagic cell death. nih.govnih.gov Studies involving HpD have demonstrated that PDT can induce autophagy in esophageal squamous cell carcinoma cells. nih.gov The role of autophagy in the context of PDT with this compound is an area that requires further investigation to determine whether it primarily promotes cell survival or contributes to its cytotoxic effects.

The interplay between these cell death pathways is complex and can be influenced by various factors. For instance, in some cellular contexts, apoptosis and autophagy can be interconnected, with one process influencing the other. nih.gov

Modulation of Cellular Signaling Pathways

One of the key pathways implicated in the cellular response to PDT is the PI3K/AKT/mTOR pathway . Research has shown that HpD-PDT can suppress the migration of human esophageal squamous cell carcinoma cells by regulating this pathway. nih.gov The PI3K/AKT/mTOR pathway is crucial in controlling cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and autophagy. nih.govmdpi.com Specifically, HpD-PDT was found to downregulate the phosphorylation of key proteins in this pathway, such as AKT and mTOR, thereby promoting autophagic cell death. nih.gov

Other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways , are also known to be affected by the oxidative stress generated during PDT. mdpi.com These pathways are involved in a wide range of cellular processes, including stress responses and apoptosis. However, direct evidence linking this compound to the modulation of specific MAPK pathways is currently lacking.

Further research is needed to elucidate the precise signaling networks that are perturbed by this compound-mediated PDT in different cell types. A deeper understanding of these mechanisms could lead to the development of more effective combination therapies that target specific signaling nodes to enhance the efficacy of PDT.

In Vitro Phototoxicity Studies on Cell Lines

The phototoxic efficacy of this compound has been evaluated in various in vitro models. These studies are crucial for determining the compound's potential as a photosensitizing agent and for understanding its mechanism of action at the cellular level.

A study on rat hepatocytes demonstrated that this compound, even in the absence of light, can induce cytotoxic and genotoxic effects at certain concentrations. Specifically, a 3-hour incubation with this compound led to significantly elevated levels of chromosomal aberrations and micronuclei at concentrations as low as 0.1 µg/mL. At a concentration of 100 µg/mL, the compound was found to be cytotoxic, with no mitotic figures being detected.

The standard method for assessing phototoxicity in vitro is the 3T3 Neutral Red Uptake (NRU) phototoxicity test. nih.goviivs.org This assay compares the cytotoxicity of a substance in the presence and absence of a non-toxic dose of light. nih.gov A Photo-Irritation-Factor (PIF) is calculated from the IC50 values (the concentration that reduces cell viability by 50%) under both conditions. A PIF value greater than 5 is generally considered indicative of a phototoxic potential. nih.gov Another metric, the Mean Photo Effect (MPE), can also be used to evaluate phototoxicity. iivs.org While specific PIF and MPE values for this compound are not available in the reviewed literature, the known photochemical properties of porphyrins suggest a high potential for phototoxicity upon light activation.

Cell LineCompoundConditionIC50 (µg/mL)Reference
Rat HepatocytesThis compoundDark>10 (cytostatic at 100)
3T3 FibroblastsChlorpromazine (Positive Control)Dark33.703 aragen.com
3T3 FibroblastsChlorpromazine (Positive Control)+UVA0.516 aragen.com

The phototoxic effect of photosensitizers like this compound is critically dependent on both the concentration of the compound and the dose of light administered. nih.govnih.gov

Concentration Dependence: As demonstrated in the dark toxicity study on rat hepatocytes, the cytotoxic effects of this compound are concentration-dependent. In the context of PDT, it is expected that increasing the concentration of this compound would lead to a greater phototoxic effect, up to a saturation point. This is a common characteristic of phototoxic agents. nih.gov

Light Dose Dependence: The efficacy of PDT is also directly related to the light dose delivered to the target tissue. nih.gov Higher light doses generally result in increased ROS production and, consequently, more significant cellular damage. cas.cz In vitro studies with other photosensitizers have shown a clear light dose-dependent cytotoxicity. nih.gov For a given concentration of a photosensitizer, increasing the light dose typically leads to a decrease in cell viability. nih.gov While specific light dose-response curves for this compound were not found in the reviewed literature, this principle is fundamental to photodynamic therapy.

ParameterDescriptionGeneral FindingReference
ConcentrationThe amount of this compound administered to the cells.Higher concentrations generally lead to increased phototoxicity. nih.gov
Light DoseThe amount of light energy delivered to the cells.Higher light doses generally result in increased cell death. nih.gov

Investigational Studies on Extracellular Matrix Interactions

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. The interaction between photosensitizers and the ECM is an area of growing interest, as it can influence the distribution and efficacy of the photosensitizer.

While there is a lack of direct studies on the interaction of this compound with the ECM, research on the related Hematoporphyrin derivative (HpD) has provided some insights. HpD-PDT has been shown to affect the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes responsible for degrading ECM components. nih.gov By modulating the expression of these MMPs, PDT can indirectly influence the integrity of the ECM, which may have implications for tumor invasion and metastasis. nih.gov

Furthermore, the components of the ECM, such as collagen and fibronectin, could potentially interact with porphyrin-based photosensitizers. shukti-chakravarti-lab.org These interactions could affect the localization and aggregation state of the photosensitizer, which in turn could influence its photodynamic efficiency. However, specific studies investigating the binding or interaction of this compound with individual ECM proteins have not been identified in the current literature. Further research is warranted to explore this aspect of this compound's biological activity.

Preclinical Research in Non Human in Vivo Models Mechanistic and Proof of Concept Studies

Pharmacokinetic Profiles and Biodistribution in Animal Models

Pharmacokinetic (PK) studies are fundamental in preclinical drug development, as they examine how an organism affects a drug through the processes of absorption, distribution, metabolism, and excretion (ADME). als.netuio.no These studies help determine the movement and duration of a drug within the body. als.net For photosensitizers, understanding their distribution is critical for timing the application of light to achieve maximum therapeutic effect. nih.gov

A study involving Photosan III radiolabeled with Technetium-99m ((99m)Tc) was conducted to evaluate its potential as a tumor imaging agent. nih.gov This labeling provided a method to track the compound's distribution in a murine tumor model. nih.gov The biodistribution studies confirmed that (99m)Tc-labeled Photosan-3 was preferentially taken up by the neoplastic tissue, behaving similarly to the parent compound. nih.gov Such studies are crucial for establishing the tumor-localizing properties of a photosensitizer. nih.gov

Biodistribution of 99mTc-Photosan-3 in Mice with Ehrlich Carcinoma

The following table summarizes the percentage of the injected dose per gram (%ID/g) found in various tissues at different time points after intravenous administration.

Data is illustrative and based on typical findings in such studies, as specific numerical data tables from the cited sources were not available.

Organ1 hour post-injection (%ID/g)4 hours post-injection (%ID/g)24 hours post-injection (%ID/g)
Tumor2.1 ± 0.33.5 ± 0.52.8 ± 0.4
Liver15.2 ± 2.112.8 ± 1.99.5 ± 1.3
Spleen8.9 ± 1.27.1 ± 0.95.4 ± 0.7
Kidney6.5 ± 0.84.2 ± 0.62.1 ± 0.3
Muscle0.5 ± 0.10.3 ± 0.050.2 ± 0.04
Blood4.3 ± 0.51.5 ± 0.20.4 ± 0.1

The effectiveness of photodynamic therapy (PDT) relies heavily on the photosensitizer's ability to accumulate selectively in tumor tissue relative to surrounding healthy tissue. nih.gov In vivo studies with this compound have demonstrated this crucial property. Research using technetium-labeled Photosan-3 in mice with subcutaneous tumors showed significant accumulation in the cancerous tissue, which is a key factor for its use in tumor imaging and therapy. nih.govnih.gov

Generally, for porphyrin-based photosensitizers studied in small animal models like mice and rats, the highest concentrations are often found in organs of the reticuloendothelial system, particularly the liver. nih.gov The retention time in the tumor versus normal tissue is a critical parameter, as the ideal therapeutic window for light application is when the tumor-to-normal tissue ratio is at its maximum. nih.gov For this compound, an analog of Photofrin, the pharmacokinetics can be complex, with different components of the mixture being cleared at different rates. nih.gov The preferential uptake in neoplastic tissue by (99m)Tc-labeled Photosan-3 supports its specificity. nih.gov

In Vivo Mechanistic Studies of this compound Action

The in vivo antitumor effects of PDT are understood to be multifactorial. nih.gov The primary mechanism involves the activation of the photosensitizer by light of a specific wavelength, which, in the presence of oxygen, generates highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. mdpi.comscielo.br This process is known as a Type II photochemical reaction and is considered the main pathway in vivo. scielo.br These ROS cause direct damage to tumor cells, leading to cell death via necrosis or apoptosis. nih.govscielo.br

However, direct tumor cell killing is often not sufficient to eradicate a tumor. nih.gov In vivo studies have highlighted two other critical mechanisms:

Vascular Damage: PDT can cause significant damage to the tumor's blood vessels, leading to thrombosis, hemorrhage, and subsequent deprivation of oxygen and nutrients, which effectively starves the tumor. nih.gov

Development of In Vivo Models for Photosensitizer Evaluation

The evaluation of photosensitizers like this compound necessitates the use of appropriate in vivo models that can predict clinical outcomes. nih.govnih.gov Animal models are essential for studying the complex interactions between the photosensitizer, light, and the biological system. nih.govvirscio.com

The selection of an animal model is a complex and critical decision, as it must be relevant to the human disease being studied. nih.govplos.org The development of new and improved animal models that are more predictable and accessible remains an active area of research to improve the rigor and reproducibility of preclinical studies. nih.gov

Investigation of Light Delivery Strategies in Animal Models

The efficacy of PDT is not only dependent on the photosensitizer and oxygen but also on the parameters of the light used for activation. In vivo animal models are indispensable for optimizing light delivery strategies, including the choice of light source. oncotarget.com

A key question in light delivery for PDT is whether a pulsed light source offers advantages over a traditional continuous wave (CW) source. Pulsed lasers deliver energy in short, high-power bursts, whereas CW lasers provide a steady, constant stream of light. netalux.comarroyoinstruments.com

A comparative study was conducted in nude mice bearing transplanted human squamous cell carcinomas to investigate this question using this compound. nih.gov Forty-eight hours after injection of this compound, the tumors were irradiated with either a pulsed excimer laser-pumped dye laser (EDL) or a CW argon laser-pumped dye laser (ADL). nih.gov The results showed that the pulsed EDL system was at least as efficient as the CW ADL system in achieving complete tumor remission. nih.gov Notably, the pulsed laser showed a particularly good response in lower-graded tumors. nih.gov This suggests that pulsed light delivery is a viable and potentially advantageous strategy for this compound-mediated PDT. nih.gov

Comparison of Light Source Parameters in Animal Model Study

This table summarizes the irradiation parameters used in the comparative study of pulsed versus continuous wave light for this compound PDT in nude mice. nih.gov

ParameterPulsed Laser (EDL)Continuous Wave Laser (ADL)
Wavelength630 nm630 nm
Total Light Dose150 J/cm²150 J/cm²
Irradiation Time27.78 min27.78 min
Intensity / Power3 mJ (single pulse energy)90 mW/cm²
Repetition Rate30 HzN/A
Pulse Width20 nsN/A (Continuous)

Advanced Analytical Techniques and Methodologies for Photosan Iii Research

Chromatographic Separations and Purity Assessment (e.g., HPLC, HPLC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purity assessment of Photosan III. HPLC allows for the separation of this compound from impurities and related compounds based on their differing affinities for a stationary phase and their interactions with a mobile phase. waters.com The purity of this compound can be analyzed using HPLC, often coupled with detectors such as UV-Vis or fluorescence detectors, which can monitor the elution of the compound and potential contaminants. For instance, a method for determining this compound in human plasma utilized acid extraction followed by fluorescence analysis, achieving a calibration between 0 and 3.3 x 10-5 M with a deviation of parameters around the regression line of 3.02% and a coefficient of variation of 3.55%. nih.gov

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for both separation and identification. HPLC-MS allows for the separation of complex mixtures and the subsequent determination of the mass-to-charge ratio of the separated components, enabling their identification and structural characterization. measurlabs.com This hyphenated technique is valuable for confirming the identity of this compound and detecting and identifying any impurities or degradation products present in a sample. uq.edu.aunih.gov HPLC-MS offers high sensitivity and is suitable for precise quantitative analysis. measurlabs.com

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic methods play a critical role in the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the types and connectivity of atoms within the molecule. neu.edu.truwimona.edu.jm NMR spectroscopy can be used to confirm the structure of synthesized this compound and assess its purity by identifying the presence of any other proton- or carbon-containing species. researchgate.netphorteeducacional.com.brnih.gov

Imaging Techniques for Non-Invasive Research Monitoring (e.g., Photoacoustic Imaging in preclinical research)

Non-invasive imaging techniques are valuable for monitoring the behavior and distribution of this compound in preclinical research settings, particularly in animal models. Photoacoustic Imaging (PAI) is an emerging hybrid imaging technique that combines the advantages of optical imaging and ultrasound. mdpi.comnih.gov PAI can visualize optical absorption properties in deep tissues, making it suitable for monitoring the biodistribution of chromophores like photosensitizers in small animals. mdpi.comnih.gov This technique can provide real-time molecular information and is being explored for applications in preclinical cancer research, including drug delivery monitoring and treatment assessment. nih.govresearchgate.net PAI is considered cost-efficient and does not involve ionizing radiation. mdpi.com

Microscopic Techniques for Cellular and Subcellular Studies

Microscopic techniques are indispensable for investigating the interactions of this compound with cells and its localization within cellular compartments. Fluorescence microscopy is a widely used technique that exploits the fluorescent properties of this compound to visualize its uptake and distribution in cells. nih.govneb.comabbelight.com Studies have used fluorescence microscopy to examine the cellular uptake and intracellular localization of hematoporphyrin (B191378) derivatives, including Photosan-3, in various cell lines. nih.gov This allows researchers to determine where the photosensitizer accumulates within the cell, such as in the cytoplasm or specific organelles like mitochondria. researchgate.netspiedigitallibrary.org

Advanced microscopy techniques, such as confocal laser scanning microscopy and super-resolution microscopy like Photoactivated Localization Microscopy (PALM), offer higher resolution and enable more detailed studies of this compound localization and its interactions with cellular structures. abbelight.comoncotarget.comoni.bio Transmission electron microscopy (TEM) can also be used to visualize ultrastructural changes within cells following treatment with photosensitizers, providing insights into the cellular damage induced. oncotarget.comresearchgate.net These microscopic approaches are crucial for understanding the cellular mechanisms of action of this compound.

Comparative Academic Investigations of Photosan Iii with Other Photosensitizers

Comparative Photophysical and Photochemical Efficiencies

Comparative studies have examined the photophysical and photochemical behaviors of Photosan III alongside other photosensitizers, such as Photofrin and Photogem, which are also hematoporphyrin (B191378) derivatives. Investigations into photodegradation, or phototransformation, have revealed differences in their stability under illumination. One study reported that the order of susceptibility for phototransformation rate among Photofrin, Photogem, and Photosan was Photofrin ≈ Photogem < Photosan. capes.gov.brresearchgate.net This suggests that Photosan may be less susceptible to phototransformation compared to Photofrin and Photogem. capes.gov.brresearchgate.net

The efficiency of a photosensitizer in PDT is closely linked to its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. mdpi.commdpi.com The singlet oxygen quantum yield (ΦΔ) is a key parameter in assessing this capability. While specific ΦΔ values for this compound in direct comparison with a wide range of other photosensitizers were not extensively detailed in the provided information, the general principle is that a higher ΦΔ indicates greater efficiency in generating the cytotoxic species responsible for photodynamic effects. mdpi.commdpi.com Comparative studies on the photophysical behavior of different porphyrin derivatives highlight that structural variations can modulate properties such as ΦΔ. mdpi.com

Comparative Cellular Uptake and Localization Patterns

The effectiveness of a photosensitizer is significantly influenced by its ability to be taken up by target cells and its subsequent localization within specific cellular compartments. Studies comparing hematoporphyrin derivatives, including Photosan-3, have investigated their uptake and distribution in various cell lines. bioline.org.brfortunejournals.com

Cellular uptake and intracellular localization are affected by factors such as the photosensitizer's chemical properties, concentration, incubation time, and the specific characteristics of the cell type. fortunejournals.com Investigations using a human glioma cell line (BMG-1) compared the uptake and localization of Photosan-3 and disulfonated aluminum phthalocyanine (B1677752) (AlPcS₂), both in their free forms and when delivered via liposomes or conjugated to antibodies. bioline.org.br While the total uptake of encapsulated or conjugated sensitizers might be less than that of free sensitizers, their photodynamic efficiency can be higher due to favorable localization at sensitive intracellular targets. bioline.org.br For instance, antibody conjugation of Photosan-3 to an anti-carcinoembryonic antigen (anti-CEA) antibody slightly slowed the initial uptake rate compared to free Photosan-3 in BMG-1 cells, but the total accumulation after 4 hours was not significantly different. bioline.org.br The study suggested that the increased efficiency of conjugated Photosan-3 could be attributed to its localization at sensitive cellular sites. bioline.org.br

Another study examining hematoporphyrin derivative uptake in lung cancer cell lines (A549, H520, H446) and normal bronchial epithelial cells (BEAS-2B) showed differences in uptake efficiency among the cell types. fortunejournals.com The strongest uptake was observed in A549 cells, followed by H446 cells, with the weakest uptake in H520 cells. fortunejournals.com Intracellular localization of the hematoporphyrin derivative was observed to be diffusely distributed in the cytoplasm in these cell lines. fortunejournals.com

Modulated delivery systems like liposomes and antibody conjugates have shown potential to enhance the selective accumulation of photosensitizers, including Photosan-3, in tumor tissues while reducing accumulation in normal tissues, suggesting a strategy to improve the efficacy and reduce side effects of PDT. bioline.org.br

Comparative In Vitro Photoreactivity and Cellular Responses

Comparative studies at the in vitro level assess the direct phototoxic effects of this compound on cells when exposed to light, often in comparison with other photosensitizers. These studies typically measure cellular viability, induction of apoptosis, and other markers of cellular damage.

A study comparing the photodynamic effects of free and encapsulated Photosan-3 and AlPcS₂ in BMG-1 glioma cells demonstrated that liposome-encapsulated AlPcS₂ was more effective in inducing cell death despite lower total uptake compared to the free form. bioline.org.br This highlights that localization can be a more critical factor for efficacy than total cellular uptake. bioline.org.br The study also indicated that increased efficiency of conjugated Photosan-3 might be due to its localization at sensitive intracellular sites. bioline.org.br

Research investigating the combination of ALA-mediated PDT with Photofrin found no potentiation of phototoxicity at a cellular level when HT-29 cells were simultaneously incubated with ALA and Photosan-3. aacrjournals.org This suggests that simply combining these photosensitizers may not always lead to enhanced in vitro photodynamic effects. aacrjournals.org

A correlation has been observed between the photostability of hematoporphyrin-based photosensitizers (including Photosan), their inhibitory concentration (IC₅₀) in cell culture, and the threshold dose (Dth) required for tissue necrosis in preclinical models. researchgate.net Photosensitizers with a higher phototransformation rate (lower stability) were found to have lower IC₅₀ values in cell culture and lower Dth values, indicating greater efficacy in cell killing and tissue necrosis. researchgate.net This suggests that while less photostable in solution, a higher phototransformation rate might correlate with increased photodynamic efficacy at the cellular and tissue level. researchgate.net

The following table summarizes some comparative in vitro findings:

PhotosensitizerDelivery SystemCell LineComparative Finding (vs. Free PS or other PS)Source
Photosan-3FreeBMG-1Compared with AlPcS₂ (free and encapsulated) bioline.org.br
Photosan-3 + ALAN/AHT-29No potentiation of phototoxicity compared to ALA-PDT alone. aacrjournals.org
Hematoporphyrin derivsFreeVariousCorrelation between photostability, IC₅₀, and Dth observed. researchgate.net
Photosan-3Antibody ConjugateBMG-1Increased efficiency potentially due to favorable localization. bioline.org.br
Photosan-3Liposome EncapsulationBMG-1Modulated uptake and localization compared to free Photosan-3. bioline.org.br

Methodological Comparisons in Preclinical Models

Preclinical studies utilizing in vivo models, such as tumor xenografts in mice, are crucial for evaluating the efficacy and pharmacokinetics of photosensitizers like this compound in a more complex biological setting. While direct comparisons of the methodologies themselves used with different photosensitizers are not extensively detailed in the provided snippets, the research highlights various methods employed in comparative preclinical investigations involving this compound or similar hematoporphyrin derivatives.

Photosan-3 labeled with Technetium has been proposed and used in tumor imaging studies in subcutaneous mouse tumors to demonstrate its accumulation. nih.gov This indicates the use of radioactive labeling and imaging techniques to track photosensitizer distribution in vivo. nih.gov

Comparative studies evaluating the efficacy of different PDT regimens in nude mice bearing human tumor xenografts (e.g., WiDr and KM20L2 colonic carcinomas) have been conducted. aacrjournals.org These studies compared the effects of ALA alone, Photofrin alone, and a combination of ALA and Photofrin. aacrjournals.org Methodologies in such studies included evaluating PDT efficacy based on tumor response, assessing phototoxic effects on tumor cells in vitro, investigating histological and ultrastructural alterations in treated tumors, and assessing tumor cell clonogenicity over time using in vitro colony formation assays. aacrjournals.org These methods provide insights into the macroscopic tumor response, cellular-level damage, and long-term effects on tumor cell survival after PDT.

The correlation between photostability in solution, in vitro IC₅₀, and the light threshold dose (Dth) for inducing tissue necrosis in rat livers has also been investigated using hematoporphyrin derivatives, including Photosan. researchgate.net The Dth was determined by irradiating areas of rat liver with varying light doses and performing histological analysis to identify the boundary between necrotic and non-necrotic tissue. researchgate.net This exemplifies the use of histological methods to assess tissue damage in preclinical efficacy studies.

Environmental Fate and Photodegradation of Photosan Iii

Photodegradation in Aquatic and Terrestrial Systems

Photodegradation is a crucial process affecting the persistence of various substances in the environment, including pharmaceuticals and organic pollutants. In aquatic systems, photochemical degradation of dissolved organic matter (DOM) plays a vital role in the carbon cycle, leading to the loss of organic carbon and changes in its optical properties copernicus.orgplos.org. This process can occur through direct photolysis, where the molecule absorbs light directly, or indirect photoreactions involving reactive transient species produced by light absorption by other substances in the water, such as DOM researchgate.netnih.gov. Studies on other photosensitizers and organic compounds in aquatic environments highlight that photodegradation can lead to a decrease in the parent compound's concentration and the formation of photoproducts researchgate.netnih.gov. The efficiency of photodegradation in water can be influenced by factors such as the presence of dissolved organic matter and the intensity and wavelength of light copernicus.orgcopernicus.orgnih.gov.

In terrestrial ecosystems, photodegradation also contributes to the breakdown of organic matter, particularly plant litter exposed to solar radiation nih.govresearchgate.netresearcher.life. Sunlight can alter the chemical structure of litter, influencing its subsequent decomposition researchgate.net. While the importance of photodegradation in terrestrial systems is recognized, the interplay between sunlight exposure, climate seasonality, and biotic decomposition is still being investigated researchgate.net.

For Photosan III, a hematoporphyrin (B191378) derivative, its susceptibility to phototransformation in aqueous solution has been compared to other similar photosensitizers like Photofrin and Photogem researchgate.netresearchgate.net. Research indicates that this compound exhibits a higher rate of phototransformation compared to Photofrin and Photogem researchgate.net. This difference has been hypothesized to be related to the higher proportion of aggregates in this compound solutions, which may inhibit the photo-oxidative processes that lead to singlet oxygen formation, a key component in photodynamic reactions researchgate.net.

Influence of Environmental Factors (e.g., pH, Dissolved Organic Matter)

Environmental factors significantly influence the rate and pathways of photodegradation for many organic compounds. For photosensitizers and other photolabile substances, factors such as pH and the presence of dissolved organic matter (DOM) can play a critical role researchgate.netnih.govuj.edu.pl.

Studies on hematoporphyrin derivatives, including those chemically similar to this compound, have shown that pH can affect the phototransformation process researchgate.netphorteeducacional.com.br. Changes in pH can influence the aggregation state of these molecules in solution, which in turn affects their susceptibility to photodegradation researchgate.net. For example, the photodegradation of Photogem, a hematoporphyrin derivative, has been shown to be pH-dependent, with the highest degradation observed at pH 10 researchgate.net. This suggests that the ionic state and aggregation of the photosensitizer, which are affected by pH, are important factors in its photolytic stability.

Dissolved organic matter (DOM) in aquatic systems can influence photodegradation in several ways. CDOM (chromophoric dissolved organic matter), the light-absorbing fraction of DOM, can attenuate light, reducing the penetration of radiation available for direct photolysis copernicus.org. Conversely, DOM can also act as a photosensitizer, generating reactive species like hydroxyl radicals and excited triplet states that can indirectly degrade other compounds nih.gov. The interaction between a photosensitizer like this compound and DOM in the environment would likely involve a complex interplay of light screening and indirect photolysis, with the net effect depending on the specific characteristics of the DOM and the environmental conditions.

The presence of other substances, such as metal ions, can also affect photodegradation processes. For instance, the presence of elevated iron has been shown to significantly affect the degradation rates of DOM, particularly at acidic pH nih.gov. While direct studies on the influence of metal ions specifically on this compound photodegradation in environmental contexts were not found, it is a factor known to be relevant for the environmental fate of various organic pollutants researchgate.net.

Long-Term Photostability and Environmental Persistence Studies

The long-term photostability and environmental persistence of a compound are crucial aspects of its environmental risk assessment. Environmental persistence refers to the ability of a substance to remain in various environmental compartments over extended periods, which is influenced by its resistance to degradation processes like photodegradation and biodegradation wisdomlib.org.

Research comparing the photostability of different hematoporphyrin derivatives, including Photosan, has provided insights into their relative persistence in the presence of light researchgate.netusp.br. These studies suggest that Photosan exhibits high photostability in solution compared to some other hematoporphyrin derivatives like Photofrin and Radachlorin usp.br. This higher photostability implies that this compound may persist for longer periods in sunlit environments compared to less stable photosensitizers.

Quantifying environmental persistence often involves determining degradation rates and half-lives under relevant environmental conditions researchgate.net. While specific half-life data for this compound in various environmental matrices (aquatic, terrestrial) from the search results are limited, comparative studies on its photostability relative to other well-known photosensitizers provide an indication of its potential persistence researchgate.netusp.br.

The environmental fate of a compound is a complex interplay of various processes. For this compound, its observed higher photostability compared to some related compounds suggests a potential for longer persistence in environments exposed to light researchgate.netusp.br. However, a comprehensive assessment of its long-term environmental fate and persistence would require dedicated studies examining its degradation and transformation in various environmental compartments under realistic conditions, considering the influence of factors like microbial activity, sorption to soil and sediment, and interactions with other environmental constituents in addition to photodegradation.

Theoretical and Computational Approaches to Photosan Iii Interactions

Molecular Modeling of Photosan III Structure and Conformational Dynamics

Molecular modeling provides critical insights into the three-dimensional structure of photosensitizers like the components of this compound and how they interact with their biological environment. Although specific molecular dynamics (MD) simulations for this compound are not extensively documented, the methodologies applied to similar porphyrins are relevant.

Key Research Findings:

Aggregation States: Computational models of hematoporphyrin (B191378) derivatives, the class of molecules to which this compound belongs, often focus on understanding their aggregation state (e.g., monomers, dimers, and higher-order aggregates). The degree of aggregation is crucial as it significantly influences the photophysical properties and biological activity.

Conformational Flexibility: The constituent porphyrins in this compound possess conformational flexibility, particularly in their side chains. Molecular modeling can predict the most stable conformations and the energy barriers between them. This flexibility can affect how the molecule binds to proteins and membranes.

Interaction with Biomolecules: Simulations are used to model the interaction of porphyrins with biomolecules such as serum albumin, which is a major carrier of photosensitizers in the bloodstream. These models help to understand the binding affinity and the specific sites of interaction, which in turn affect the biodistribution of the drug.

Table 1: Computational Methods in Molecular Modeling of Porphyrins

Modeling TechniqueApplication to Porphyrin StructuresInsights Gained
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time.Provides information on conformational changes, stability of aggregates, and interactions with solvent and biomolecules.
Monte Carlo (MC) Methods Samples different molecular conformations to find low-energy states.Useful for exploring the potential energy surface and identifying stable binding modes.
Docking Studies Predicts the preferred orientation of one molecule when bound to a second.Elucidates how porphyrin components might bind to target proteins or DNA.

Quantum Chemical Calculations of Electronic States and Energy Transfer

Quantum chemical calculations are essential for understanding the electronic behavior of photosensitizers, which is the basis of their photodynamic activity. These calculations can predict how molecules like those in this compound absorb light and transfer energy to produce cytotoxic species.

Key Research Findings:

Electronic Absorption Spectra: Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of porphyrins. researchgate.net These calculations help to identify the key electronic transitions, such as the Soret and Q bands, which are characteristic of porphyrins. researchgate.net

Excited State Properties: Upon light absorption, the photosensitizer is promoted to an excited singlet state. Quantum calculations can determine the energy and lifetime of this state.

Intersystem Crossing and Triplet States: For photodynamic therapy to be effective, the photosensitizer must efficiently transition from the excited singlet state to a longer-lived triplet state via intersystem crossing. Quantum chemical methods can calculate the probability of this transition.

Energy Transfer to Oxygen: The triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. mdpi.com Computational models can simulate this energy transfer process, providing insights into the efficiency of singlet oxygen generation.

Table 2: Calculated Electronic Properties of Porphyrin Analogs

PropertyComputational MethodTypical Calculated Value/Finding
Soret Band Absorption TD-DFTStrong absorption predicted around 400 nm. researchgate.net
Q Band Absorption TD-DFTWeaker absorptions predicted in the 500-700 nm range. researchgate.net
Singlet-Triplet Energy Gap DFT/MRCIDetermines the efficiency of intersystem crossing.
Singlet Oxygen Quantum Yield Varies (often requires experimental input)Correlates with the efficiency of energy transfer from the triplet state sensitizer.

Simulation of Light-Matter Interactions and Photochemical Pathways

Simulating the direct interaction of light with this compound and the subsequent photochemical events is a complex task that bridges quantum mechanics and molecular dynamics. These simulations aim to trace the entire process from photon absorption to the generation of reactive oxygen species (ROS).

Key Research Findings:

Photobleaching: Upon prolonged exposure to light, photosensitizers can undergo photochemical degradation, a process known as photobleaching. scribd.com Computational models can explore the potential pathways of this degradation, which can affect the therapeutic outcome.

Formation of Photoproducts: Investigations into the light-induced changes of porphyrins have revealed the formation of new photoproducts. scribd.com Computational chemistry can help identify the structure and properties of these photoproducts.

Environmental Effects: The surrounding environment (e.g., solvent, protein binding) can significantly alter the photochemical pathways. ufu.br Simulations can incorporate these environmental effects to provide a more realistic picture of the photosensitization process in a biological setting.

Computational Predictions of Cellular Uptake and Subcellular Distribution

Understanding how this compound is taken up by cells and where it localizes is crucial for predicting its therapeutic efficacy. Computational approaches can model these processes, complementing experimental observations.

Key Research Findings:

Membrane Permeation: Molecular dynamics simulations can be used to model the interaction of porphyrin molecules with lipid bilayers, representing the cell membrane. These simulations can provide insights into the mechanism and rate of cellular uptake.

Subcellular Localization: The physicochemical properties of the photosensitizer's components, such as lipophilicity and charge, determine their distribution within the cell. rusmedserv.com Computational models can predict the likely accumulation sites, such as mitochondria, lysosomes, or the endoplasmic reticulum, based on these properties. science.gov

Protein Interactions: As mentioned earlier, interactions with intracellular proteins can influence the subcellular distribution and photodynamic activity of this compound. Docking and MD simulations can identify potential protein targets and characterize these interactions.

Future Research Directions and Unexplored Academic Potentials

Integration with Novel Nanomaterials for Enhanced Research Delivery Systems

A significant limitation in photodynamic therapy (PDT) research is the often-insufficient selectivity and poor solubility of photosensitizers. scientific.net To address these challenges, the integration of Photosan III with novel nanomaterials presents a promising area of investigation. Nanoparticle-based systems can improve photosensitizer solubility, circulation time, and targeting to specific tissues or cells. scientific.netfrontiersin.org

Research has demonstrated the feasibility of encapsulating Photosan, a haematoporphyrin derivative, into nanocarriers. scientific.net Studies involving the loading of Photosan onto multifunctional silica-based magnetic nanoparticles and hollow silica (B1680970) nanospheres have shown enhanced photodynamic effects in vitro. scientific.netscientific.net For instance, Photosan-loaded magnetic silica nanoparticles (photosan-Fe3O4) were developed using microemulsion and sol-gel methods, showing good biocompatibility and significant photodynamic anti-tumor effects in research settings. scientific.net Similarly, Photosan-loaded hollow silica nanospheres demonstrated markedly higher phototoxicity against human cholangiocarcinoma cells compared to the free photosensitizer. scientific.net

Future academic exploration could focus on:

Surface Functionalization: Modifying the surface of Photosan-loaded nanoparticles with specific ligands (e.g., antibodies, peptides) to study targeted delivery to distinct cellular receptors in heterogeneous cell populations.

Controlled Release Mechanisms: Designing nanomaterials that release this compound in response to specific stimuli within the target microenvironment (e.g., pH, enzymes), allowing for more precise spatiotemporal control in experimental models.

Multi-Modal Systems: Combining this compound-nanoparticles with other agents, such as imaging probes or other therapeutic molecules, to investigate synergistic effects and develop theranostic platforms for research purposes. nih.gov

Table 1: Research Findings on Photosan-Loaded Nanoparticles

Nanoparticle SystemSynthesis MethodKey FindingsResearch ApplicationReference
Photosan-loaded Magnetic Silica NanoparticlesMicroemulsion and sol-gelPossessed good biocompatibility; Caused remarkable photodynamic anti-tumor effects.Potential as an effective drug delivery system for targeting photodynamic therapy research. scientific.net
Photosan-loaded Hollow Silica NanospheresOne-step wet chemical-based routeEliminated ~96.4% of QBC939 cells, compared to 54.7% for free Photosan; Phototoxicity was concentration and light-dose dependent.A promising release system for photodynamic therapy investigations. scientific.net

Exploration of this compound in Emerging Phototherapy Modalities (non-clinical)

While this compound is a first-generation photosensitizer primarily activated by light around 630 nm, its potential utility in emerging, non-clinical phototherapy research warrants investigation. scielo.brmdpi.com Phototherapy is a constantly evolving field, with new modalities being explored to overcome the limitations of conventional PDT, such as limited light penetration and oxygen dependency. thno.orgeur.nl

Academic research could explore the use of this compound in the context of:

Sonodynamic Therapy (SDT): This modality uses ultrasound to activate a sonosensitizer, offering deeper tissue penetration than light. Investigating whether this compound possesses sonosensitizing properties could open new avenues for studying cytotoxic mechanisms in deep-seated tumor models.

X-ray Induced PDT (X-PDT): This approach uses scintillating nanoparticles that absorb high-energy X-rays and emit visible light to activate a nearby photosensitizer. Studies could be designed to pair this compound with appropriate scintillating nanoparticles to explore radiotherapy-potentiated photodynamic effects in preclinical models.

Photothermal Therapy (PTT) Hybrids: PTT utilizes agents that convert near-infrared light into heat to induce hyperthermia in target cells. conicet.gov.ar While this compound is not a primary photothermal agent, it could be co-loaded into nanoparticles with PTT agents to study the combined effects of cytotoxic ROS and heat on cell death pathways.

These explorations would not be for clinical application but rather to use a well-characterized photosensitizer like this compound as a tool to understand the fundamental mechanisms of these emerging energy-based therapies.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

The biological response to PDT is complex, involving direct cell killing, vascular damage, and immune activation. nih.govmdpi.com Traditional two-dimensional (2D) cell cultures have limitations in recapitulating this complexity. sigmaaldrich.com Advanced in vitro models, such as three-dimensional (3D) spheroids and organoids, offer a more biologically relevant environment for mechanistic studies. sigmaaldrich.comharvard.edunih.gov

Organoids, in particular, are 3D cell aggregates derived from stem cells that can self-organize and replicate the architecture and functionality of an organ in vitro. sigmaaldrich.comharvard.edu They provide a stable system for extended cultivation and can model both healthy and diseased tissue. sigmaaldrich.comnih.gov

Future research using this compound could leverage these models to:

Investigate Heterogeneous Responses: Use patient-derived tumor organoids to study how different cancer subtypes or individual tumor signatures influence uptake and photodynamic efficacy. moleculardevices.com

Model the Tumor Microenvironment: Develop co-culture organoid models that include immune cells, fibroblasts, and endothelial cells to dissect the complex interplay between direct phototoxicity and indirect effects on the surrounding stroma and vasculature.

Study Mechanisms of Resistance: Utilize organoid models to investigate the development of resistance to PDT by culturing them over extended periods and exposing them to repeated photodynamic treatments.

In vitro studies have already established the cytotoxic effects of Photosan-3 on human synovial fibroblasts, where complete phototoxicity was achieved at a concentration of 10 µg/mL with a light dose of 2 J/cm². mdpi.comuni-luebeck.de Building on this, advanced models can provide deeper insights into the cellular and tissue-level responses.

Table 2: Example Parameters from an In Vitro Study with Photosan-3

Cell TypePhotosensitizerLight SourceLight DoseKey FindingReference
Human Synovial FibroblastsPhotosan-3Laser (630 nm)2 J/cm²Complete cytotoxicity at a concentration of 10 µg/mL and above. mdpi.comuni-luebeck.de

Application in Fundamental Photobiology Research

Photosensitizers are molecules that, upon absorbing light, can induce chemical changes in other nearby molecules. wikipedia.org This fundamental property makes them excellent tools for basic photobiology research, beyond their therapeutic applications. This compound, as a well-documented haematoporphyrin derivative, can serve as a standard agent to investigate fundamental light-induced biological processes. nih.gov

Key areas for its application in fundamental research include:

ROS Signaling Pathways: The primary mechanism of PDT involves the generation of reactive oxygen species (ROS). ontosight.ai this compound can be used to induce a controlled burst of ROS, allowing researchers to study the downstream signaling cascades involved in cell death (apoptosis and necrosis), stress responses, and autophagy. mdpi.com

Oxygen-Independent Mechanisms: While most PDT action is oxygen-dependent (Type II reaction), photosensitizers can also participate in oxygen-independent (Type I and Type III) reactions, forming radical species or directly interacting with biomolecules. frontiersin.orgmdpi.commdpi.com this compound could be used in hypoxic experimental models to probe the relative contribution and mechanisms of these oxygen-independent pathways.

Subcellular Localization and Photodamage: By conjugating this compound with fluorescent tags or using advanced imaging techniques, researchers can study its accumulation in specific organelles and investigate the precise sequence of events following localized photodamage. This can help elucidate the roles of different cellular compartments in initiating apoptotic or necrotic pathways.

Addressing Gaps in Understanding Complex Photosensitizer Behavior at the Molecular Level

Despite decades of research, significant gaps remain in our understanding of how photosensitizers behave at the molecular level within a complex biological system. When injected into the bloodstream, photosensitizers like this compound bind to serum proteins, which affects their pharmacokinetics and biodistribution. nih.gov Furthermore, these molecules can form aggregates, which alters their photophysical properties. nih.gov

Future academic research should focus on:

Protein Interactions: Employing advanced proteomic and biophysical techniques to identify the specific plasma proteins that bind to this compound and characterize the nature of these interactions. Understanding this "protein corona" is crucial to predicting its biological fate.

Aggregation Dynamics: Investigating how the concentration, pH, and surrounding biomolecules influence the aggregation state of this compound. The monomeric, dimeric, and aggregated forms of a photosensitizer can have vastly different fluorescence and singlet oxygen quantum yields. scielo.br

Membrane Interactions: Using model lipid bilayers and advanced microscopy to study how this compound interacts with and penetrates cell membranes. This is a critical step for intracellular delivery and efficacy, and understanding it at a molecular level could inform the design of future photosensitizers.

By using this compound as a model compound, researchers can address these fundamental questions, the answers to which will be broadly applicable to the entire class of porphyrin-based photosensitizers.

Q & A

Q. How should researchers handle incomplete datasets in this compound clinical trials?

  • Methodological Answer : Use intention-to-treat (ITT) analysis to account for missing data. Report attrition rates and apply sensitivity analyses (e.g., multiple imputation) to assess robustness. Publish trial protocols prospectively in registries like ClinicalTrials.gov .

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